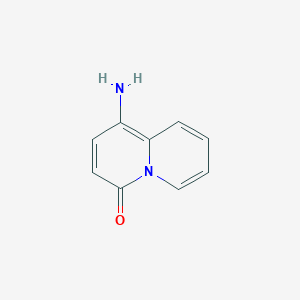

1-Amino-4H-quinolizin-4-one

Description

Structural Significance and Heterocyclic Classification of the 4H-Quinolizin-4-one Scaffold

The 4H-quinolizin-4-one scaffold is a bicyclic heterocyclic compound featuring a nitrogen atom at the ring junction. kthmcollege.ac.incam.ac.uk This arrangement imparts a polar, zwitterionic character to the molecule. kthmcollege.ac.innih.gov It is classified as a quinolizinone, a class of compounds that are bioisosteres of quinolone antibiotics, suggesting their potential as antibacterial agents. nih.gov The core structure consists of a pyridine (B92270) ring fused to a pyridin-4-one ring. The presence and position of substituents, such as the amino group in 1-Amino-4H-quinolizin-4-one, can significantly influence the molecule's electronic properties, solubility, and biological activity.

Historical Trajectory and Current Research Status of Quinolizinone Chemistry

The exploration of quinoline-related scaffolds in medicinal chemistry has a long history, with compounds containing this framework being recognized as valuable pharmacophores for nearly a century. frontiersin.org The development of quinolone antibiotics, which share a bicyclic core with quinolizinones, began in the 1960s with the discovery of nalidixic acid. nih.govresearchgate.net This spurred further research into related heterocyclic systems.

Despite their promising properties, the development of a diverse library of functionalized 4H-quinolizin-4-ones has been hampered by a lack of general and efficient synthetic methods. kthmcollege.ac.incolab.ws This has led to the underrepresentation of this scaffold in medicinal chemistry programs. kthmcollege.ac.in However, recent years have seen a surge in the development of novel synthetic strategies, including metal-catalyzed reactions (such as palladium, rhodium, and gold catalysis), tandem reactions, and multicomponent approaches, to construct the quinolizinone core. kthmcollege.ac.inscispace.comrsc.org These advancements are paving the way for more extensive investigation into the potential of these compounds. kthmcollege.ac.incam.ac.uk

Specific Academic Research Directives for this compound

While research on the broader class of 4H-quinolizin-4-ones is expanding, specific academic investigations into this compound are more focused. A key area of research is the development of synthetic methodologies to introduce the amino group at the C1 position. For instance, tandem silver-catalyzed reactions have been explored for the synthesis of related 1-amino-2H-quinolizin-2-one scaffolds. acs.org

Another research directive involves the use of substituted quinolizinones as precursors in further chemical transformations. For example, diazonium salts of quinolizinones have been used in photocatalytic C–H arylation reactions to create more complex molecular architectures. acs.org The amino group in this compound can serve as a synthetic handle for further derivatization, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. The exploration of its potential biological activities, drawing from the known applications of other quinolizinone derivatives, remains a significant area of interest. uob.edu.lyresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

105440-59-3 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-aminoquinolizin-4-one |

InChI |

InChI=1S/C9H8N2O/c10-7-4-5-9(12)11-6-2-1-3-8(7)11/h1-6H,10H2 |

InChI Key |

DFUVSUMMCOHSPM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=O)N2C=C1)N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2C=C1)N |

Synonyms |

1-AMino-4H-quinolizin-4-one |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Amino 4h Quinolizin 4 One and Its Structural Analogues

Transition Metal-Catalyzed Approaches to 4H-Quinolizin-4-one Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of 4H-quinolizin-4-ones has greatly benefited from these methodologies. Various transition metals, including palladium, rhodium, gold, iron, and nickel, have been successfully employed in cyclization, C-H activation, and cascade reactions to afford the quinolizinone core.

Palladium-Mediated Cyclization and Functionalization

Palladium catalysis has been extensively utilized for the synthesis of 4H-quinolizin-4-one derivatives through various strategies, including intramolecular cyclocarbonylation and Heck reactions. kthmcollege.ac.in One notable approach involves the palladium-catalyzed intramolecular cyclocarbonylation of azaarene-substituted allyl amines, which provides access to the 4H-quinolizin-4-one scaffold in good to excellent yields. kthmcollege.ac.in This reaction is an example of dearomative carbonylation followed by a Heck reaction. kthmcollege.ac.in

Another palladium-catalyzed method is the hydrocarbonylative cyclization of aryl-tethered alkenes or dienes, which proceeds via the sequential insertion of a C=C bond, carbon monoxide (CO), and a C=N bond into a palladium hydride intermediate. kthmcollege.ac.in Furthermore, palladium-catalyzed C(sp2)-H carbonylation of 2-benzylpyridines, where the pyridyl group acts as both a nucleophile and a directing group, has been developed to synthesize pyridoisoquinolinones, which are structurally related to quinolizinones. kthmcollege.ac.in One-pot protocols involving Sonogashira coupling of aryl iodides with methyl propiolate, followed by cyclization with β-pyridyl analogues, have also been reported for the synthesis of highly functionalized 4H-quinolizin-4-ones. kthmcollege.ac.in

| Catalyst/Reagent | Starting Materials | Product | Yield (%) | Reference |

| Pd(OAc)₂/dppf | Azaarene substituted allylamine | 4H-Quinolizin-4-one derivative | Good to Excellent | kthmcollege.ac.in |

| Pd(dba)₂/dppf | Aryl tethered alkene/diene | Quinolizinone derivative | 41-98 | kthmcollege.ac.in |

| Pd(OAc)₂/PCy₃·HBF₄ | 2-Benzylpyridine | Pyridoisoquinolinone | - | kthmcollege.ac.in |

| PdCl₂(PPh₃)₂/CuI | Aryl iodide, methyl propiolate, β-pyridyl analogue | Functionalized 4H-quinolizin-4-one | - | kthmcollege.ac.in |

Table 1: Examples of Palladium-Catalyzed Synthesis of 4H-Quinolizin-4-one Analogues

Rhodium-Catalyzed C-H Activation and Cascade Reactions

Rhodium catalysis, particularly through C-H activation, has provided efficient routes to functionalized 4H-quinolizin-4-ones. researchgate.net A prominent strategy involves the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes via a double C-H activation process. kthmcollege.ac.in This method is characterized by the use of readily available starting materials and demonstrates good functional group tolerance. kthmcollege.ac.in

Cascade reactions initiated by rhodium catalysts have also been developed. For instance, the reaction of a primary benzamide (B126) with two molecules of an alkyne, catalyzed by a Rh(III) complex, proceeds through a double C-H activation and oxidative coupling to yield 4H-quinolizin-4-one derivatives. kthmcollege.ac.in In a similar vein, a double cascade reaction of benzoylhydrazine with two equivalents of an alkyne, directed by the hydrazide functionality, also affords the quinolizinone scaffold. kthmcollege.ac.in Furthermore, rhodium-catalyzed hydroalkenylation of 2-vinylpyridine (B74390) with alkynes can lead to the formation of butadienyl-pyridine derivatives, which then undergo a thermal 6π-electrocyclization to produce 4H-quinolizine structures. csic.es

| Catalyst/Reagent | Starting Materials | Key Transformation | Product | Reference |

| [CpRhCl₂]₂/AgSbF₆ | Pyridin-2(1H)-one, alkyne | Double C-H activation/annulation | Functionalized 4H-quinolizin-4-one | kthmcollege.ac.in |

| [CpRhCl₂]₂/Ag₂CO₃ | Primary benzamide, alkyne (2 equiv.) | Double C-H activation/oxidative coupling | 4H-Quinolizin-4-one derivative | kthmcollege.ac.in |

| [Cp*RhCl₂]₂ | Benzoylhydrazine, alkyne (2 equiv.) | Double C-H activation/cascade | Quinolizinone derivative | kthmcollege.ac.in |

| RhCl(IMes)(κ-N,η²-CH₂=CHC₅H₄N) | 2-Vinylpyridine, alkyne | Hydroalkenylation/6π-electrocyclization | 4H-Quinolizine | csic.es |

Table 2: Rhodium-Catalyzed Strategies for 4H-Quinolizin-4-one Synthesis

Gold-Catalyzed Alkenylation and Cyclization Protocols

Gold catalysts have proven effective in mediating the synthesis of quinolizinone derivatives, primarily through the activation of alkynes. nih.gov A gold-catalyzed amino-alkenylation protocol has been developed for the synthesis of quinolizinones from 2-pyridylalkynes. kthmcollege.ac.in Another strategy involves a one-pot synthesis of 3-substituted 4H-quinolizin-4-ones via a gold-catalyzed alkyne cyclization, where Au(I) activates a terminal alkyne to facilitate a 6-endo-dig cyclization, forming the quinolizine core. The regiochemical control in these reactions is critical for determining the substitution pattern of the final product.

| Catalyst | Starting Materials | Key Transformation | Product | Yield (%) | Reference |

| AuCl₃ | 2-Pyridylalkyne, TIPS-EBX | Amino-alkenylation | Quinolizinone derivative | 48-87 | kthmcollege.ac.in |

| Au(I) complex | Terminal alkyne derivative | 6-endo-dig cyclization | 3-Substituted 4H-quinolizin-4-one | 65-93 |

Table 3: Gold-Catalyzed Synthesis of 4H-Quinolizin-4-one Derivatives

Iron-Catalyzed Transformations (e.g., Fe(CO)₃ Complexes, Fe₃O₄-MNPs)

Iron, being an earth-abundant and low-cost metal, offers a sustainable alternative in catalysis. An expedient method for the synthesis of 3-substituted 4H-quinolizin-4-ones utilizes (η⁴-vinylketene)-Fe(CO)₃ complexes as key intermediates. researchgate.net This approach benefits from simple, readily available starting materials and mild carbonylation conditions. researchgate.net

More recently, an iron(III)-catalyzed one-pot oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones has been reported for the synthesis of 4-quinolones, which are structurally similar to the quinolizinone core. organic-chemistry.org This reaction involves the in situ oxidation of the alcohol or methyl arene to an aldehyde, followed by condensation, a Mannich-type cyclization, and subsequent oxidation to form the heterocyclic ring. organic-chemistry.org

| Catalyst/Reagent | Starting Materials | Key Transformation | Product | Reference |

| Fe(CO)₃ | (η⁴-vinylketene) complex precursor | Intramolecular cyclization | 3-Substituted 4H-quinolizin-4-one | researchgate.net |

| Fe(OTs)₃·6H₂O/DTBP | Alcohol/methyl arene, 2-amino phenyl ketone | Oxidative coupling/cyclization | 4-Quinolone | organic-chemistry.org |

Table 4: Iron-Catalyzed Synthesis of Quinolizinone and Quinolone Scaffolds

Nickel-Catalyzed Synthetic Routes

Nickel catalysis is a versatile tool in organic synthesis, often used in cross-coupling reactions. While specific nickel-catalyzed methods for the direct synthesis of 1-Amino-4H-quinolizin-4-one are not extensively documented, related nickel-catalyzed annulations of ortho-halobenzamides with alkynes provide access to N-substituted isoquinolone derivatives. mdpi.com These methods suggest the potential for developing nickel-catalyzed routes to quinolizinones. Furthermore, nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral amines, which could be a valuable strategy for introducing the amino functionality in the synthesis of chiral this compound analogues. nih.gov

Metal-Free and Organocatalytic Methodologies

In recent years, metal-free and organocatalytic reactions have gained prominence as sustainable and environmentally benign alternatives to transition metal-catalyzed processes. Several such methods have been successfully applied to the synthesis of the 4H-quinolizin-4-one scaffold.

One notable example is the DBU-catalyzed dearomative [3+3] annulation of 2-pyridylacetates with α,β-unsaturated pyrazolamides, which furnishes multisubstituted 2,3-dihydro-4H-quinolizin-4-ones with high yields and excellent diastereoselectivities. tandfonline.com Another important metal-free approach is the tandem Horner-Wadsworth-Emmons olefination/cyclization, which provides facile access to a range of functionalized 4H-quinolizin-4-ones. rsc.org

Photoredox catalysis using organic dyes has also emerged as a powerful tool. For instance, the irradiation of heteroaryl diazonium salts with visible light in the presence of an organic photocatalyst can generate aryl radicals, which then undergo C-H arylation to produce 3-heteroaryl-substituted 4H-quinolizin-4-ones. nih.govacs.org

Enzymatic synthesis offers a green and highly selective approach. A one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been developed by integrating three enzymes: a CoA ligase, a malonyl-CoA synthase, and a type III polyketide synthase (PKS). nih.gov This biocatalytic cascade demonstrates the potential of enzymatic methods for constructing the quinolizinone core. nih.gov

The synthesis of 3-amino-4H-quinolizin-4-ones has been achieved through both solid-phase and solution-phase parallel synthesis based on enaminone methodology. acs.org Additionally, thermal transformations of 3-azido-4H-quinolizin-4-ones can lead to the formation of 3-amino-4H-quinolizin-4-one, suggesting that the introduction of an azido (B1232118) group followed by reduction or rearrangement could be a viable strategy for accessing amino-substituted quinolizinones. researchgate.net

| Catalyst/Reagent | Starting Materials | Key Transformation | Product | Reference |

| DBU | 2-Pyridylacetate, α,β-unsaturated pyrazolamide | Dearomative [3+3] annulation | 2,3-Dihydro-4H-quinolizin-4-one | tandfonline.com |

| - | Phosphonate ylide, 2-pyridinecarboxylate derivative | Horner-Wadsworth-Emmons/cyclization | Functionalized 4H-quinolizin-4-one | rsc.org |

| Eosin Y/Visible Light | Heteroaryl diazonium salt, heteroarene | Photoredox C-H arylation | 3-Heteroaryl-substituted 4H-quinolizin-4-one | nih.govacs.org |

| PcPCL, AtMatB, HsPKS3 (Enzymes) | 2-Pyridylacetic acid, malonic acid | Enzymatic cascade | 2-Hydroxy-4H-quinolizin-4-one | nih.gov |

| - | 3-Azido-4H-quinolizin-4-one | Thermal rearrangement | 3-Amino-4H-quinolizin-4-one | researchgate.net |

Table 5: Metal-Free and Organocatalytic Syntheses of 4H-Quinolizin-4-one Derivatives

Base-Promoted Annulation and Condensation Reactions

Base-promoted reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 4H-quinolizin-4-one scaffold. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond through annulation (ring-forming) or condensation processes.

A common strategy involves the base-promoted condensation of a 2-pyridyl derivative with a suitable partner. For instance, 4H-quinolizin-4-ones can be synthesized through the condensation of a 2-pyridyl derivative with methyl-bis(methylsulfanyl)methylene cyanoacetate (B8463686) in the presence of a base. kthmcollege.ac.in Another approach is the base-promoted annulation of a 2-alkyl pyridine (B92270). kthmcollege.ac.in These reactions often proceed via an initial nucleophilic attack facilitated by the base, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the final aromatic quinolizinone ring system.

The aldol-type condensation is a classic example of a base-catalyzed reaction that can be employed. wikipedia.org In this context, an enolate, generated from a ketone or aldehyde by a base, attacks a carbonyl group. wikipedia.orgmdpi.com For example, α,β-unsaturated ketones, which can act as precursors for quinolizinone synthesis, have been formed via aldol (B89426) condensation between 2-formyl pyridine derivatives and ketones. core.ac.uk The resulting chalcones can then be subjected to further cyclization steps. core.ac.uk

Table 1: Examples of Base-Promoted Reactions for Quinolizinone Synthesis

| Starting Materials | Base/Catalyst | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-Alkyl Pyridine | Base | Annulation | 4H-quinolizin-4-one | kthmcollege.ac.in |

| 2-Pyridyl Derivative + Methyl-bis(methylsulfanyl)methylene cyanoacetate | Base | Condensation | 4H-quinolizin-4-one | kthmcollege.ac.in |

| 2-Acetylpyridine + Benzaldehyde | Acetic Acid (as catalyst and solvent) | Cyclocondensation | 3-Phenyl-4H-quinolizin-4-one |

Dearomatization–Rearomatization Strategies for Functionalized Systems

The dearomatization of stable aromatic systems like pyridine, followed by a rearomatization step, is a powerful and increasingly popular strategy for accessing complex heterocyclic structures. nih.govacs.org This approach temporarily breaks the aromaticity to allow for bond formations that would otherwise be difficult, before restoring the aromatic system in the final product. researchgate.net

A direct method for constructing poly-substituted 4H-quinolizin-4-ones utilizes a dearomatization–rearomatization strategy under metal-free conditions. rsc.org The process begins with the activation of simple pyridines into N-(2-methoxy-2-oxoethyl) pyridinium (B92312) salts, which then undergo a dearomative [3+2] cycloaddition, followed by a rearomative ring expansion to yield the functionalized 4H-quinolizin-4-one. rsc.org

Palladium-catalyzed dearomative cyclocarbonylation has also been employed for the synthesis of quinolizinones and related structures. nih.gov In one example, this strategy was used to synthesize pyridoisoquinolinones from 2-benzylpyridines. nih.gov The pyridyl group serves a dual role: it directs the C(sp2)–H activation and acts as the internal nucleophile for the intramolecular carbonylation, leading to the quinolizinone core. nih.govrsc.org

Table 2: Overview of Dearomatization-Rearomatization Approaches

| Strategy | Key Steps | Catalyst/Conditions | Precursors | Product | Reference |

|---|---|---|---|---|---|

| Metal-Free C-H Functionalization | Pyridine activation, [3+2] cycloaddition, ring expansion | Metal-free | Pyridines, methyl 2-bromoacetates, alkenes | Poly-substituted 4H-quinolizin-4-ones | rsc.org |

| Palladium-Catalyzed Cyclocarbonylation | C(sp2)-H activation, intramolecular pyridocarbonylation | Palladium catalyst | 2-Benzylpyridines | Pyridoisoquinolinones | nih.gov |

| Silver(I)-Catalyzed Cyclization | Activation of ynone, intramolecular nucleophilic addition, deprotonation, protodemetalation | Silver(I) catalyst | Pyridine-ynones | Quinolizinone derivatives | nih.govacs.org |

Multicomponent Reaction (MCR) Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate chemical diversity. erciyes.edu.tr Several MCRs have been developed for the synthesis of quinolizinone-based scaffolds. kthmcollege.ac.inerciyes.edu.trnih.gov

One approach involves the solid-phase and parallel solution-phase synthesis of 3-amino-4H-quinolizin-4-ones based on enaminone methodology. acs.org The solution-phase method proved superior, affording analytically pure products in high yields. acs.org Another MCR strategy for synthesizing 4H-pyrido[2,1-a]isoquinolin-4-one involves the reaction of phthalaldehyde, methylamine, methyl malonyl chloride, alkyl bromides, and triphenylphosphine, catalyzed by magnetic iron oxide nanoparticles in aqueous sodium hydroxide. kthmcollege.ac.in

Furthermore, the reaction conditions of MCRs can be tuned to selectively produce different heterocyclic cores from the same set of starting materials. For instance, the condensation of 5-aminopyrazoles, dimedone, and aromatic aldehydes can be directed to form pyrazoloquinolizinones through a ring-opening/recyclization sequence by using a nucleophilic base like potassium tert-butoxide. acs.org

Specialized Synthesis Techniques

Beyond the advanced strategies, several specialized techniques offer precise control over the construction of the quinolizinone framework, often enabling access to substitution patterns that are difficult to achieve otherwise.

Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation

A highly effective tandem reaction sequence for accessing substituted 4H-quinolizin-4-ones is the Horner-Wadsworth-Emmons (HWE) olefination followed by cyclisation. scispace.comnih.govrsc.org This method provides facile access to the quinolizinone architecture, allowing for the introduction of various functional groups. scispace.comnih.gov

The process typically begins with the HWE reaction between a β-ketopyridine and a phosphonate, such as triethylphosphonoacetate, in the presence of a base like sodium hydride (NaH). scispace.com This forms an intermediate E/Z mixture of olefins. scispace.com Subsequent heating promotes an intramolecular cyclization of the E-olefin to furnish the 4H-quinolizin-4-one product. scispace.com It is proposed that the base facilitates the isomerization of the Z-olefin to the reactive E-olefin via an enolate intermediate, allowing for high conversion to the final cyclized product. scispace.com

Table 3: Synthesis of 4H-Quinolizin-4-ones via Tandem HWE/Cyclisation

| β-Ketopyridine Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-(pyridin-2-yl)ethanone | Triethylphosphonoacetate, NaH | Toluene (B28343), reflux, 20 h | 92% | scispace.com |

| 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone | Triethylphosphonoacetate, NaH | Toluene, reflux, 20 h | 85% | scispace.com |

| 1-(4-Nitrophenyl)-2-(pyridin-2-yl)ethanone | Triethylphosphonoacetate, NaH | Toluene, reflux, 20 h | 87% | scispace.com |

| 1-(Thiophen-2-yl)-2-(pyridin-2-yl)ethanone | Triethylphosphonoacetate, NaH | Toluene, reflux, 20 h | 81% | scispace.com |

Ring-Closing Metathesis in Quinolizinone Construction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and heterocyclic systems, including the carbocyclic ring of the quinolizinone scaffold. kthmcollege.ac.incam.ac.uk This strategy is particularly valuable for creating unusual substitution patterns that are challenging to access through other synthetic routes. cam.ac.uk

A modular RCM-based route starts with readily available 2-pyridones. cam.ac.uk The synthesis involves a sequence of regioselective N-alkylation, followed by a palladium-catalyzed cross-coupling (e.g., Stille coupling) to install the second olefin-containing chain, creating the RCM precursor diene. kthmcollege.ac.incam.ac.uk This diene is then subjected to RCM using a ruthenium catalyst, such as Grubbs' second-generation catalyst, to form a dihydroquinolizinone intermediate. rsc.orgcam.ac.uk A final dehydrogenation step yields the aromatic 4H-quinolizin-4-one. cam.ac.uk This multi-step approach allows for significant variation in the substituents on the carbocyclic ring by changing the building blocks used in the initial steps. cam.ac.uk

Table 4: Synthesis of Quinolizinones via Ring-Closing Metathesis (RCM)

| Diene Precursor | Catalyst | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| Bis(allylic) pyridones | Grubbs' 2nd Gen. Catalyst | RCM followed by dehydrogenation | Substituted 4H-quinolizin-4-ones | cam.ac.uk |

| Diene from Stille coupling | Grubbs' 2nd Gen. Catalyst | RCM, Dehydrogenation | 7- and 8-substituted 4H-quinolizin-4-ones | cam.ac.uk |

| Azaarene substituted allyl amine | Palladium catalyst | Dearomative carbonylation and Heck reaction | 4H-quinolizin-4-ones | kthmcollege.ac.in |

Strategies Involving Conjugate Addition and Alkynyl Intermediates

Synthetic strategies that employ conjugate addition (Michael addition) and/or utilize the reactivity of alkynyl intermediates provide another effective avenue for constructing the quinolizinone core. kthmcollege.ac.in

One such method involves the one-pot Sonogashira coupling of an aryl iodide with an alkyne like methyl propiolate, which then undergoes cyclization with a 2-pyridyl analogue to form highly functionalized 4H-quinolizin-4-ones. kthmcollege.ac.in Gold-catalyzed aminoalkenylation, which proceeds via an alkynyl intermediate, has also been developed for quinolizinone synthesis. kthmcollege.ac.in

In another approach, N-hetaryl substituted heptynone esters undergo an initial ring closure followed by a further anionic cyclization, leveraging the reactivity of the alkynyl group to build the fused ring system. kthmcollege.ac.in Divergent synthesis pathways can be achieved from common intermediates. For example, the reaction between (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and methyl nitroacetate (B1208598) can be directed to form 2-acyl-4H-quinolizin-4-one. acs.org The proposed mechanism involves a Michael addition, followed by a nucleophilic acyl substitution at an ester by the pyridinyl nitrogen and subsequent elimination. acs.org

Flow Chemistry Applications for Quinolizinone Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and simplified scalability. researchgate.netmdpi.comspringerprofessional.desci-hub.se These features make flow chemistry particularly suitable for the synthesis of heterocyclic compounds. researchgate.netmdpi.com

The application of flow chemistry to the synthesis of the 4H-quinolizin-4-one core has been demonstrated. One notable example involves the thermal rearrangement of 2-pyridiocyclobutenone. In this process, the starting material undergoes a rearrangement at 100°C with a residence time of just 10 minutes in a flow reactor to yield the quinolizinone product in excellent yield. kthmcollege.ac.in This method highlights the potential of flow chemistry to enable transformations under controlled high-temperature conditions, significantly reducing reaction times compared to batch methods.

| Starting Material | Technique | Conditions | Product | Yield | Reference |

| 2-Pyridiocyclobutenone | Flow Chemistry | 100°C, 10 min residence time | 4H-Quinolizin-4-one | Excellent | kthmcollege.ac.in |

While specific, broadly applicable flow chemistry protocols for generating diverse libraries of quinolizinone derivatives are still emerging, the principles of microreactor technology suggest immense potential for optimizing reaction conditions and safely exploring new chemical space for this scaffold. chimia.chmdpi.com

Enzymatic Synthesis of Quinolizinone Scaffolds

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi.com The enzymatic synthesis of quinolizinone scaffolds has been successfully achieved through a multi-enzyme cascade, demonstrating a green approach to producing these valuable heterocyclic structures. mdpi.comnih.gov

A one-pot synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds was developed by integrating three distinct enzymes. nih.govacs.org The retrosynthetic analysis suggests that the quinolizinone scaffold can be formed via the intramolecular cyclization of a diketide intermediate, which itself is generated from the condensation of 2-pyridylacetyl-CoA and one molecule of malonyl-CoA. nih.govacs.org

The key enzymes and their roles in the cascade are:

Phenylacetate-CoA ligase (PcPCL): Isolated from the endophytic fungus Penicillium chrysogenum, this enzyme activates 2-(pyridin-2-yl)acetic acid to its corresponding CoA thioester, 2-pyridylacetyl-CoA. mdpi.comacs.org

Malonyl-CoA synthase (AtMatB): From Arabidopsis thaliana, this enzyme catalyzes the formation of malonyl-CoA from malonic acid. mdpi.comacs.org

Type III Polyketide Synthase (HsPKS3): Discovered in the Chinese club moss Huperzia serrata, this enzyme performs the crucial condensation of 2-pyridylacetyl-CoA and malonyl-CoA and the subsequent intramolecular cyclization to form the 2-hydroxy-4H-quinolizin-4-one scaffold. nih.govacs.org

This enzymatic system has also shown potential for producing substituted analogues, such as the formation of 7-fluoro-2-hydroxy-4H-quinolizin-4-one when 2-(5-fluoro-pyridin-2-yl)acetic acid is used as the starting material. acs.org

| Enzyme | Source Organism | Substrate(s) | Product(s) |

| Phenylacetate-CoA ligase (PcPCL) | Penicillium chrysogenum | 2-(pyridin-2-yl)acetic acid, CoA, ATP | 2-pyridylacetyl-CoA |

| Malonyl-CoA synthase (AtMatB) | Arabidopsis thaliana | Malonic acid, CoA, ATP | Malonyl-CoA |

| Type III Polyketide Synthase (HsPKS3) | Huperzia serrata | 2-pyridylacetyl-CoA, Malonyl-CoA | 2-hydroxy-4H-quinolizin-4-one |

Directed Synthesis of Aminated Quinolizinones

The introduction of amino groups to the quinolizinone core is of high interest for modulating the pharmacological properties of these compounds. Directed synthetic strategies often rely on building the heterocyclic system from pre-functionalized precursors rather than the direct amination of a pre-formed quinolizinone ring.

The synthesis of specifically substituted amino-quinolizinones often involves the construction of the bicyclic ring from appropriately substituted pyridine precursors. A direct synthesis of This compound can be inferred from related syntheses. For instance, the synthesis of 1-nitro-4H-quinolizin-4-one has been reported. researchgate.net The reduction of the nitro group, a standard transformation in organic synthesis, would provide a viable route to the target 1-amino derivative.

The synthesis of isomeric amino-quinolizinones, such as 3-amino-4H-quinolizin-4-ones , has been achieved using enaminone methodology. This approach allows for the construction of the quinolizinone ring with an amino group specifically at the 3-position. acs.org

Parallel and combinatorial synthesis are powerful tools for rapidly generating large libraries of compounds for high-throughput screening in drug discovery. nih.govresearchgate.net These techniques have been successfully applied to the synthesis of aminated quinolizinone derivatives.

A solution-phase parallel synthesis of 3-amino-4H-quinolizin-4-ones has been developed, which is more advantageous in terms of yield and purity compared to solid-phase approaches for this particular scaffold. acs.org The methodology is based on the reaction of substituted pyridines with other reagents in a parallel format, allowing for the creation of a library of diverse 3-amino-quinolizinone derivatives. This approach highlights the modularity of building the quinolizinone core to achieve structural diversity. acs.org

| Pyridine Precursor | Other Reagents | Product Type | Synthesis Type |

| Substituted 2-pyridyl derivatives | Enaminones | 3-Amino-4H-quinolizin-4-ones | Parallel, Solution-Phase |

| Fused Pyridines (e.g., aminopyrimidines) | Enaminones | Fused 3-Amino-4H-pyrimidin-4-ones | Parallel, Solution-Phase |

Historically, the synthesis of the quinolizinone skeleton has been accomplished using amino acids as starting materials, demonstrating a fundamental link between these two classes of compounds. The Clemo and Swan synthesis is a notable example of this strategy. researchgate.net In this approach, an amino acid derivative, such as DL-benzoyl phenylalanine, is used to construct a tetrahydroquinolizinone structure. researchgate.net This classical synthesis established a precedent for utilizing the inherent chirality and functionality of amino acids to build complex heterocyclic systems. While modern methods are often preferred for their efficiency and scope, this approach remains a conceptually important strategy in heterocyclic synthesis. nih.govmdpi.com

The direct regioselective introduction of an amino group onto a pre-formed 4H-quinolizin-4-one scaffold via C-H amination is a significant synthetic challenge. Current literature on quinolizinone synthesis predominantly features methods where the amino group (or a precursor like a nitro group) is incorporated into the starting materials before the cyclization to form the bicyclic ring. kthmcollege.ac.in

However, the field of transition-metal-catalyzed C-H amination has advanced significantly, providing powerful tools for the functionalization of various heterocycles. frontiersin.orgnih.govrsc.org Methodologies for the direct, regioselective C-H amination of related N-heterocycles like pyridines and quinolines are well-documented. mdpi.comnih.gov These reactions, often catalyzed by metals such as rhodium or palladium, can proceed with high selectivity, dictated by the electronic properties of the substrate or the use of directing groups. While these specific methods have not yet been widely reported for the 4H-quinolizin-4-one system, they represent a promising future direction for developing more convergent and efficient syntheses of aminated quinolizinones. researchgate.net

Structural Elucidation and Analytical Characterization Methodologies in Quinolizinone Research

Spectroscopic Techniques for Structure Determination

Spectroscopy is a cornerstone in the elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present in "1-Amino-4H-quinolizin-4-one."

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule.

For quinolizinone derivatives, ¹H NMR spectra are crucial for identifying the number and type of hydrogen atoms. For instance, in a study of 4H-quinolizin-4-one derivatives, specific proton resonances were observed and assigned. uob.edu.ly A review of such derivatives highlights the use of NMR in structural determination. uob.edu.lyuob.edu.lyresearchgate.net For example, a ¹H NMR spectrum of a related derivative showed signals at δ 9.50 (s, 1H) for an aldehyde proton, along with other characteristic peaks for the quinolizinone core. uob.edu.ly

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the analysis of 2-hydroxy-4H-quinolizin-4-one, nine distinct carbon resonances were identified, which, in conjunction with 2D-NMR experiments, allowed for the unambiguous assignment of all proton and carbon signals. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Quinolizinone Derivatives

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Reference |

| 2-hydroxy-4H-quinolizin-4-one | ¹H NMR | CD₃OD | 8.81 (d, J=7.0 Hz, 1H), 7.44 (d, J=9.0 Hz, 1H), 7.34 (t, J=8.0 Hz, 1H), 6.92 (t, J=6.0 Hz, 1H), 6.39 (s, 1H), 6.01 (s, 1H) | nih.gov |

| 2-hydroxy-4H-quinolizin-4-one | ¹³C NMR | CD₃OD | 168.9, 161.8, 144.8, 131.2, 127.4, 125.6, 114.6, 96.5, 95.2 | nih.gov |

| Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | ¹H NMR | CD₃OD | 9.50 (s), 8.41 (d, J=8.4 Hz), 7.61 (dd, J=2.0, 9.2 Hz), 7.45 (d, J=9.3 Hz), 6.65 (d, J=8.4 Hz), 4.42 (q, J=7.1 Hz), 1.42 (t, J=7.1 Hz) | uob.edu.lyresearchgate.net |

| Indeno-fused 4H-quinolizin-4-one derivative (35) | ¹H NMR | - | 9.44 (s, 1H), 7.59-7.72 (m, 3H), 7.50-7.59 (m, 2H), 7.32-7.43 (m, 3H), 7.08 (t, J=7.9 Hz, 1H), 6.69 (d, J=8.6 Hz, 1H), 6.46 (d, J=7.9 Hz, 1H), 6.36 (d, J=7.9 Hz, 1H), 4.18 (s, 2H) | acs.org |

| Indeno-fused 4H-quinolizin-4-one derivative (35) | ¹³C NMR | - | 145.5, 143.4, 141.9, 138.1, 137.0, 135.6, 130.5, 129.8, 129.7, 129.5, 129.0, 128.9, 127.3, 125.4, 124.8, 121.7, 107.4, 103.3, 34.4 | acs.org |

| This table is interactive. Click on the headers to sort. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also provide insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the structure of 2-pyridylacetyl-CoA, a precursor in the enzymatic synthesis of a quinolizinone scaffold, was confirmed using HRESIMS, which showed a molecular ion peak [M+H]⁺ at m/z 887.1551, corresponding to the calculated mass for C₂₈H₄₂N₈O₁₇P₃S. nih.gov In another instance, a synthesized quinolizinone derivative (KMG-301) was characterized by HR ESI MS, with a found m/z of 454.1757, closely matching the calculated value of 454.1767 for its molecular formula. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Quinolizinone-Related Compounds

| Compound | Ionization Method | Observed m/z | Calculated m/z | Molecular Formula | Reference |

| 2-Pyridylacetyl-CoA | HRESIMS | 887.1551 [M+H]⁺ | 887.1596 | C₂₈H₄₂N₈O₁₇P₃S | nih.gov |

| KMG-301 | HR ESI MS | 454.1757 [M]⁺ | 454.1767 | C₂₅H₂₄N₃O₅ | researchgate.net |

| 4-Oxo-3-phenyl-4H-quinolizine-4-carbonitrile | HRMS | 247.0865 [MH]⁺ | 247.0866 | C₁₆H₁₁N₂O | acs.org |

| Ethyl 1-(bis(4-(dimethylamino)-2-hydroxyphenyl)methyl)-4-oxo-4H-quinolizine-3-carboxylate derivative | HR ESI MS | 482.2070 [M]⁺ | 482.2080 | C₂₇H₂₈N₃O₅ | researchgate.net |

| This table is interactive. Click on the headers to sort. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a highly effective method for identifying the functional groups present in a compound.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the ketone group (C=O stretching), and the aromatic quinolizine ring system. For comparison, the IR spectrum of the parent compound, 4H-quinolizin-4-one, has been documented. nih.gov In a related example, an indeno-fused quinolizinium (B1208727) salt exhibited characteristic IR peaks at 3361 cm⁻¹ and 1652 cm⁻¹. acs.org The presence of a carbonyl group in quinolizinone derivatives is typically observed as a strong absorption band in the region of 1650-1675 cm⁻¹. acs.orggoogle.com The hydroxyl group in a related compound, 4H-quinolizin-1-ol, would be expected to show a strong O-H stretch around 3200–3600 cm⁻¹.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the separation, purification, and analysis of compounds in a mixture. High-performance liquid chromatography (HPLC) and column chromatography are routinely used in quinolizinone research.

HPLC is a powerful tool for both analytical and preparative purposes. Reverse-phase HPLC, often using a C18 column with a gradient of acetonitrile (B52724) and water, is effective for separating quinolizinone derivatives from regioisomers and impurities. sielc.com The retention time and UV detection wavelength are critical parameters for method development. For instance, a method for separating a related aminoanthraquinone derivative used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Column chromatography over silica (B1680970) gel is a standard method for the purification of synthesized quinolizinone derivatives on a larger scale. researchgate.netharvard.edu The choice of eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the desired product from starting materials and byproducts. harvard.edu

Structure Activity Relationship Sar Investigations of 4h Quinolizin 4 One Derivatives

Methodologies for SAR Elucidation

The elucidation of structure-activity relationships for 4H-quinolizin-4-one derivatives employs a combination of computational and experimental techniques. These methodologies are essential for identifying the key structural features that govern the biological activity of these compounds.

Experimental approaches are foundational to SAR studies. They typically begin with the chemical synthesis of a library of analogue compounds where specific positions on the 4H-quinolizin-4-one core are systematically modified. kthmcollege.ac.inrsc.org These derivatives are then subjected to a battery of in vitro and in vivo assays to determine their biological function. For instance, in the context of antibacterial research, the activity of novel quinolizinones is often evaluated by determining their minimum inhibitory concentrations (MIC) against a panel of Gram-positive and Gram-negative bacteria. nih.gov Functional antagonism can be demonstrated through methods like the inhibition of NMDA-induced depolarizations in rat cortical wedges for neurological applications. nih.gov For compounds designed as enzyme inhibitors, such as DNA gyrase inhibitors, biochemical assays are used to measure the half-maximal inhibitory concentration (IC50). acs.org

In addition to activity assays, understanding the pharmacokinetic profiles of these compounds is critical. Studies often measure parameters such as aqueous solubility and brain penetration to correlate chemical structure with drug-like properties. nih.gov Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, are used to confirm the structure of the synthesized derivatives, while X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule, as was done for the potent antibacterial agent ABT-719. researchgate.netacs.org

Computational methods serve as a powerful complement to experimental work. Molecular docking studies, for example, can predict the binding orientation of a ligand within the active site of a target protein, providing insights into potential intermolecular interactions such as hydrogen bonds and hydrophobic interactions. nih.gov These in silico techniques help in rationalizing observed biological activities and in prioritizing the synthesis of new derivatives with potentially improved properties.

Elucidating the Influence of Substituent Position and Nature on Molecular Function

The biological activity of 4H-quinolizin-4-one derivatives is highly dependent on the position, size, and electronic nature of substituents on the heterocyclic core. Research has shown that modifications at various positions can dramatically alter the compound's potency, selectivity, and therapeutic application. uob.edu.lynih.gov

Position C-2: Substitution at the C-2 position of the quinolizinone ring has been identified as a key determinant for both biological activity and selectivity. uob.edu.ly The development of synthetic methods that allow for facile access to 2-substituted derivatives has been a focus of research to explore this finding further. rsc.orguob.edu.ly

Position C-3: The introduction of substituents at the C-3 position has been explored, often leading to compounds with interesting photophysical properties. researchgate.netrsc.org For example, various 3-substituted 4H-quinolizin-4-ones exhibit fluorescence, with quantum yields dependent on the nature of the substituent. researchgate.netrsc.org Furthermore, 3-aryl substituted derivatives have been associated with biological activities, including anti-allergic properties. acs.org

Position C-8: The C-8 position has been a critical focus for modification, particularly in the development of antibacterial agents. nih.gov Studies have revealed that the steric and electronic environment, as well as the conformation and stereochemistry of the group at C-8, are highly important for the antibacterial profile. nih.gov Strategic manipulation of the C-8 substituent provides a means to enhance antibacterial potency, broaden the spectrum of activity (e.g., against resistant strains like MRSA), and improve physicochemical and pharmacokinetic properties. nih.gov

Position C-9: In the pursuit of potent DNA gyrase inhibitors, transposition of the nitrogen atom from the typical quinolone structure led to the quinolizine nucleus. acs.org Within this class, the presence of a methyl group at the C-9 position was found to confer exceptional broad-spectrum antibacterial activity. acs.org

The following table summarizes the observed influence of substituents at different positions on the 4H-quinolizin-4-one core.

| Position | Type of Substituent | Influence on Molecular Function | References |

| C-2 | Various | Considered key for overall biological activity and selectivity. | uob.edu.ly |

| C-3 | Aryl groups, others | Can confer fluorescent properties; associated with anti-allergic activity. | researchgate.netrsc.orgacs.org |

| C-8 | Various, e.g., substituted piperidine (B6355638) analogues | Crucial for antibacterial potency, spectrum, and pharmacokinetic profile. | nih.gov |

| C-9 | Methyl group | Confers exceptional broad-spectrum antibacterial activity in certain series. | acs.org |

Role of the Aminated Moiety in Modulating Structure-Activity Profiles

The presence and positioning of an amino group are critical in defining the biological activity of many heterocyclic compounds, including 4H-quinolizin-4-one derivatives. The amino moiety can significantly influence a molecule's physicochemical properties, such as polarity and basicity, and its ability to interact with biological targets.

An amino group, as in the titular 1-Amino-4H-quinolizin-4-one, can act as a hydrogen bond donor, which is a crucial interaction for molecular recognition at a receptor or enzyme active site. In a series of quinoxaline-dione antagonists, for example, the ability of a heterocyclic substituent to accept a hydrogen bond significantly increased binding affinity. nih.gov Similarly, the donor capacity of an amino group on the quinolizinone scaffold can be pivotal.

The amino function also plays a role in the design of compounds for specific applications like fluorescent sensing. In derivatives of the related benzo[b]quinolizinium ion, an amino group acts as an electron donor, and its interaction with the electron-accepting quinolizinium (B1208727) core is fundamental to the molecule's fluorescent properties. arkat-usa.org Modulating the donor properties of this amino functionality, for instance through complexation with a metal ion, directly alters the emission spectrum, forming the basis for a sensor. arkat-usa.org This principle is directly applicable to the design of functional this compound derivatives.

Design Principles for Modulating Molecular Recognition

The 4H-quinolizin-4-one scaffold serves as a versatile platform for the design of molecules capable of specific molecular recognition. A key design principle involves the strategic placement of functional groups onto the core to create specific interactions with a biological target, be it an enzyme, a receptor, or an ion.

One prominent design strategy is the transposition of heteroatoms from known pharmacophores to create novel heterocyclic nuclei. This was successfully demonstrated in the development of quinolizine-based antibacterial agents. By transposing the nitrogen atom of 4-quinolones to the bridgehead position, a new class of potent DNA gyrase inhibitors was created. acs.org This "scaffold hopping" approach leverages the known utility of a pharmacophore while exploring new chemical space.

Another powerful design principle involves integrating a known receptor unit with the 4H-quinolizin-4-one fluorophore to create chemosensors. For example, attaching an azacrown ether receptor to a fluorescent core is a general strategy for developing probes that signal the binding of a metal ion through a change in fluorescence. arkat-usa.org This was applied to the related benzo[b]quinolizinium platform, where attaching an azadithiacrown ether unit—known to bind Hg2+ ions in water—created a water-soluble and selective sensor. The binding event alters the electron-donor properties of the nitrogen atom linking the receptor to the fluorophore, resulting in a detectable change in emission. arkat-usa.org This demonstrates how the quinolizinone framework can be engineered for specific analyte detection.

Furthermore, SAR studies guide the design of derivatives with improved properties. The finding that the steric and electronic environment of the C-8 substituent is critical for antibacterial activity allows for the rational design of analogues with a desired spectrum of activity, such as those selective against respiratory pathogens. nih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing molecular recognition.

Correlative Studies between Chemical Structure and Functional Modalities

Correlative studies that directly link specific structural features of 4H-quinolizin-4-one derivatives to their functional outcomes are the cornerstone of SAR. These studies provide tangible evidence of the design principles at play and guide future drug discovery efforts.

A clear correlation has been established in the antibacterial domain. A study on C-8 substituted oxoquinolizines demonstrated a direct link between structural modification and in vivo efficacy. The introduction of a cis-3-amino-4-methylpiperidine group at C-8 led to compound 3ss , which showed significantly lower oral ED50 values against S. aureus, S. pneumoniae, and E. coli compared to the parent compound ABT-719. nih.gov This provides a quantitative correlation between a specific substituent and improved antibacterial activity in an animal model.

The fluorescent properties of 3-substituted 4H-quinolizin-4-ones also show a strong structure-function correlation. The quantum yield of fluorescence was found to range from 0.04 to 0.36, with the variation directly dependent on the nature of the substituent at the C-3 position. researchgate.netrsc.org This quantitative relationship is crucial for the design of fluorescent probes and labels for biological imaging.

The following table presents data from correlative studies, illustrating the impact of specific structural modifications on the functional modalities of 4H-quinolizin-4-one derivatives.

| Compound | Key Structural Feature | Functional Modality | Measured Activity | Reference |

| (S)-45a (ABT-719) | Methyl group at C-9 | Antibacterial (DNA Gyrase Inhibitor) | Potent, broad-spectrum activity against resistant bacteria | acs.org |

| 3ss | cis-3-Amino-4-methylpiperidine at C-8 | Antibacterial | Oral ED50 = 0.8 mg/kg (S. aureus), 2.0 mg/kg (S. pneumoniae) | nih.gov |

| ABT-719 (comparator) | - | Antibacterial | Oral ED50 = 3.0 mg/kg (S. aureus), 10.0 mg/kg (S. pneumoniae) | nih.gov |

| 3-Substituted Derivatives | Various substituents at C-3 | Fluorescence | Quantum yields ranging from 0.04 to 0.36 | researchgate.netrsc.org |

These correlative studies underscore the sensitivity of the 4H-quinolizin-4-one system to structural changes and validate the SAR principles that have been elucidated for this important class of heterocyclic compounds.

Computational and Theoretical Chemistry Studies on 1 Amino 4h Quinolizin 4 One and Its Analogues

Quantum Mechanical Studies for Molecular Properties and Reactivity

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a framework to predict a wide array of molecular properties from first principles.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has become a primary workhorse for the computational study of medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. A theoretical study on quinoline-4-one derivatives, which are structurally related to quinolizinones, employed DFT calculations with the B3LYP functional and basis sets such as 6-311G(d) and 6-311+G(d) to investigate their stability and reactivity. scirp.org Such studies typically begin with geometry optimization to find the minimum energy structure of the molecule. From this optimized geometry, a host of electronic properties can be calculated.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. researchgate.net While more computationally demanding than DFT, they are often used as benchmarks for more approximate methods. For instance, a combined DFT and ab initio study on the thermal rearrangement of related spiro-fused heterocycles utilized both DFT and quadratic CI and coupled cluster methods to elucidate the reaction mechanism. researchgate.net These high-level calculations provide a deeper understanding of the electronic structure and energetics that govern the behavior of these complex heterocyclic systems.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability.

A lower HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sciencepublishinggroup.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ajchem-a.com

In studies of quinolinone derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule and to derive global reactivity properties. ekb.eg For example, the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. sciencepublishinggroup.com The spatial distribution of the HOMO and LUMO is also analyzed to predict the most likely sites for electrophilic and nucleophilic attack.

| Compound/Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Ketonic Tautomer (Quinolin-4-one) | -8.76 | -4.68 | 4.08 | scirp.org |

| Enolic Tautomer (Quinolin-4-one) | -8.53 | -4.65 | 3.88 | scirp.org |

| 4HCQ (Quinolin-2(1H)-one derivative) | -5.99 | -2.14 | 3.85 | informaticsjournals.co.in |

| 1,4-Naphthoquinone derivative A | -6.67 | -3.59 | 3.08 | ajchem-a.com |

| 1,4-Naphthoquinone derivative B | -6.74 | -3.93 | 2.81 | ajchem-a.com |

Note: Data is for quinolinone and naphthoquinone analogues, as specific data for 1-Amino-4H-quinolizin-4-one is not available in the cited literature. "4HCQ" refers to 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one.

Prediction of Electronic Excitation Energies and Absorption Wavelengths

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. This approach provides insights into the nature of electronic transitions, such as n→π* or π→π* transitions, and can help in the interpretation of experimental spectroscopic data.

For instance, studies on fluorescent dyes with structures analogous to quinolizinones have utilized TD-DFT to quantify the degree of intramolecular charge transfer upon excitation. acs.org The calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of the transitions, which relates to the intensity of the absorption bands. Theoretical investigations into various heterocyclic systems have demonstrated that calculated vertical excitation energies can explain trends in their optical properties. researchgate.net While specific TD-DFT studies on this compound are not prominent in the literature, the methodology is well-established for predicting the photophysical properties of its analogues.

Calculation of Global Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons. Calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability. informaticsjournals.co.in

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A higher value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η).

These descriptors have been successfully applied to quinolin-4-one derivatives to compare the reactivity of different tautomers and substituted analogues. scirp.org

| Compound/Analogue | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |

| Ketonic Tautomer (Quinolin-4-one) | 8.76 | 4.68 | 2.04 | 11.23 | scirp.org |

| Enolic Tautomer (Quinolin-4-one) | 8.53 | 4.65 | 1.94 | 11.96 | scirp.org |

| 4HCQ (Quinolin-2(1H)-one derivative) | 5.99 | 2.14 | 1.925 | 4.22 | informaticsjournals.co.in |

| 1,4-Naphthoquinone derivative A | 6.67 | 3.59 | 1.54 | 8.65 | ajchem-a.com |

| 1,4-Naphthoquinone derivative B | 6.74 | 3.93 | 1.405 | 9.51 | ajchem-a.com |

Note: Data is for quinolinone and naphthoquinone analogues. "4HCQ" refers to 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one.

Mechanistic Investigations using Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Mapping Reaction Pathways and Transition State Analysis

A key aspect of mechanistic studies is the mapping of the potential energy surface (PES) for a given reaction. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.

Computational methods can be used to perform a transition state search, and once located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (energy barrier) of the reaction. smu.edu

Following the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path maps the minimum energy pathway connecting the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. smu.edu This type of analysis has been applied to understand various reactions in heterocyclic chemistry, including cycloadditions and rearrangements. For example, computational studies on the formation of benzo[c]quinolizinium cations from their precursors involved DFT calculations to investigate the cyclization mechanism. vanderbilt.edu Similarly, the mechanism of piperidinolysis of related ethers was investigated using DFT, combining experimental kinetics with theoretical calculations of activation energies to elucidate the reaction pathway. researchgate.net

Implicit and Explicit Solvent Models in Theoretical Studies (e.g., IEF-PCM)

The surrounding solvent environment can significantly influence the properties and behavior of a solute molecule. Computational models account for these solvent effects through two primary approaches: implicit and explicit solvent models.

Explicit solvent models involve simulating a discrete number of individual solvent molecules around the solute. While this method offers a detailed picture of solute-solvent interactions, it is computationally expensive due to the large number of molecules that must be considered. arxiv.orgnih.gov

Implicit solvent models , in contrast, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. nih.govfiveable.me This approach significantly reduces computational cost while still capturing the dominant electrostatic interactions between the solute and the solvent. arxiv.org A widely used implicit model is the Polarizable Continuum Model (PCM) . fiveable.memdpi.com An advanced and more accurate variant of PCM is the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) . arxiv.orgfiveable.me

The IEF-PCM method places the solute molecule within a cavity and calculates the electrostatic interactions with the surrounding polarizable continuum. fiveable.me This model has proven effective in predicting solvation free energies and describing the influence of the solvent on molecular properties. arxiv.orgnumberanalytics.com While IEF-PCM efficiently accounts for electrostatic interactions, a comprehensive understanding of solute-solvent interactions may also require consideration of non-electrostatic contributions like cavitation, Pauli repulsion, dispersion, and hydrogen bonding, which can be more accurately captured by including some explicit solvent molecules in a hybrid approach. arxiv.orgnih.gov

Other notable implicit solvent models include the SMD (Solvation Model based on Density) and COSMO (Conductor-like Screening Model). numberanalytics.com The choice of solvent model is critical for accurately predicting the behavior of molecules like this compound in a biological environment.

In Silico Design and Virtual Screening Methodologies for Quinolizinone Derivatives

In silico design and virtual screening are powerful computational techniques used to identify and optimize new drug candidates from large chemical libraries. These methods are particularly valuable for exploring the potential of derivatives of scaffolds like quinolizinone.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govmdpi.com This process filters out compounds with undesirable properties, such as poor drug-likeness, and prioritizes promising candidates for further experimental testing. nih.gov

A common workflow for virtual screening includes:

Database Preparation: A large database of compounds, such as the PubChem database, is compiled. nih.gov

Filtering: The library is filtered based on drug-likeness criteria, such as Lipinski's rule of five, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.govnih.gov This step helps to eliminate compounds that are unlikely to be successful as drugs.

Molecular Docking: The remaining compounds are computationally "docked" into the binding site of the target protein. nih.govijfmr.com Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score. nih.govfrontiersin.org

Hit Identification: Compounds with the best docking scores and favorable interactions with key amino acid residues in the binding site are selected as "hits" for further investigation. nih.govijfmr.com

For instance, in studies on quinazoline (B50416) derivatives, a related class of compounds, virtual screening has been successfully used to identify potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org Similar methodologies can be applied to libraries of this compound derivatives to explore their potential as inhibitors of various therapeutic targets.

The following table illustrates a hypothetical virtual screening workflow for quinolizinone derivatives, based on common practices in the field.

| Step | Description | Tools/Methods | Outcome |

| 1 | Library Preparation | PubChem, ZINC databases | A large set of virtual compounds. |

| 2 | Drug-Likeness Filtering | Lipinski's Rule of Five, ADMET prediction | A smaller library of compounds with favorable pharmacokinetic properties. nih.govnih.gov |

| 3 | Molecular Docking | AutoDock, Glide, Schrödinger Suite | Prediction of binding modes and affinities for each compound. mdpi.comnih.govijfmr.com |

| 4 | Hit Selection | Analysis of docking scores and binding interactions | A list of top-ranked candidate compounds for synthesis and biological evaluation. frontiersin.org |

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can also be employed to understand the relationship between the 3D structure of the molecules and their biological activity. mdpi.com By analyzing the steric and electrostatic fields of a set of known active compounds, a predictive model can be built to guide the design of new, more potent derivatives. frontiersin.orgmdpi.com

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. The set of all possible conformations and their relative energies is known as the conformational landscape .

Computational methods are used to explore the conformational landscape of a molecule and identify the most stable, low-energy conformations. mdpi.com These low-energy conformers are the most likely to be biologically active. The stability of different conformations can be influenced by intramolecular interactions, such as hydrogen bonds, as well as by the surrounding solvent environment. mdpi.com

For example, studies on other heterocyclic systems have shown that the presence of intramolecular hydrogen bonds can significantly stabilize certain conformations. mdpi.com In the case of this compound, potential intramolecular hydrogen bonding between the amino group and the keto group could influence its conformational preference.

The conformational landscape can be visualized by plotting the energy of the molecule as a function of one or more torsion angles. The resulting plot reveals the energy minima corresponding to stable conformers and the energy barriers to interconversion between them. This information is critical for understanding the molecule's dynamic behavior and its ability to adapt its shape to fit into a binding site.

Advanced Applications and Future Research Perspectives for 4h Quinolizin 4 One Chemistry

Applications in Fine Chemical Synthesis and Materials Science

The 1-amino-4H-quinolizin-4-one core is a valuable building block in the synthesis of more complex chemical entities. Its inherent reactivity and substitution patterns allow for the construction of diverse molecular architectures. kthmcollege.ac.inrsc.org The development of new synthetic methodologies, including metal-catalyzed and metal-free reactions, has expanded the accessibility and diversity of functionalized 4H-quinolizin-4-ones. kthmcollege.ac.incolab.ws These synthetic advancements are crucial for creating novel compounds with tailored properties for various applications.

In materials science, the unique photophysical properties of quinolizinone derivatives are of particular interest. kthmcollege.ac.in Their fluorescent nature has led to their investigation for use in developing novel materials with specific optical characteristics. rsc.org The structural versatility of the quinolizinone core allows for fine-tuning of these properties, opening doors for applications in areas such as organic light-emitting diodes (OLEDs) and other photoresponsive materials. bohrium.com

Development of Fluorescent Probes and Chemosensors

A significant area of application for this compound derivatives is in the design of fluorescent probes and chemosensors. kthmcollege.ac.inresearchgate.net These molecules can be engineered to exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions. dntb.gov.uaaminer.org

For instance, a novel water-soluble fluorescent chemosensor based on a 4H-quinolizin-4-one derivative has been synthesized for the selective detection of Fe(III) ions in aqueous media. dntb.gov.uaaminer.org This sensor demonstrates high sensitivity and selectivity, with a detectable response in the micromolar concentration range, highlighting its potential for environmental and biological monitoring. aminer.org Another study reported the development of a magnesium (Mg²⁺) fluorescent probe for intracellular 3D imaging, showcasing the potential of these compounds in cellular biology. kthmcollege.ac.in The design of these sensors often relies on the "turn-off" fluorescence mechanism, where the fluorescence is quenched upon binding to the target ion. aminer.org

The development of these probes involves strategic synthetic modifications to the quinolizinone scaffold to incorporate specific recognition sites and to optimize their photophysical properties, such as quantum yield. rsc.org

Integration of Synthetic and Computational Paradigms for Targeted Molecular Design

The rational design of novel this compound derivatives with specific functionalities is increasingly being guided by computational methods. acs.org Density Functional Theory (DFT) calculations are employed to understand the electronic structure, photophysical properties, and reactivity of these molecules. researchgate.net This computational insight allows for the prediction of how different substituents on the quinolizinone core will affect its properties, thereby guiding synthetic efforts towards molecules with desired characteristics. acs.org

For example, computational studies can help in designing chemosensors by predicting the binding affinity and selectivity of a proposed molecule for a particular analyte. researchgate.net This synergy between synthetic chemistry and computational modeling accelerates the discovery and optimization of new functional molecules. By predicting the outcomes of various synthetic pathways and the properties of the resulting compounds, researchers can focus their experimental work on the most promising candidates, saving time and resources.

Challenges and Opportunities in Quinolizinone Research and Development

Despite the significant progress in the chemistry of this compound and its derivatives, several challenges and opportunities remain. A primary challenge has been the lack of general and efficient synthetic methods for constructing the 4H-quinolizin-4-one core, which has historically limited its exploration in medicinal chemistry programs. kthmcollege.ac.incolab.ws However, recent advancements in synthetic protocols, including metal-catalyzed C-H activation and tandem reactions, are addressing this issue. kthmcollege.ac.inrsc.org

Opportunities for future research are vast. The continued development of novel synthetic strategies will enable the creation of a larger and more diverse library of quinolizinone derivatives. kthmcollege.ac.incolab.ws This will, in turn, facilitate the exploration of their potential in a wider range of applications, from medicinal chemistry to materials science. kthmcollege.ac.in There is a growing interest in exploring the biological activities of these compounds, with studies indicating potential for antibacterial and other therapeutic applications. acs.org

Furthermore, the exploration of their photophysical properties is an area ripe for discovery, with potential applications in advanced materials and imaging agents yet to be fully realized. rsc.orgbohrium.com The integration of enzymatic synthesis methods also presents a green and efficient alternative for producing these scaffolds. nih.govmdpi.comresearchgate.net As our understanding of the structure-property relationships of these compounds deepens, so too will our ability to design and synthesize novel this compound derivatives with precisely tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.